3-Methylpyrazin-2-amine hydrochloride
Description
Properties
IUPAC Name |
3-methylpyrazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-5(6)8-3-2-7-4;/h2-3H,1H3,(H2,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIAGEYLEMPCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174007-82-8 | |
| Record name | 3-methylpyrazin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 3 Methylpyrazin 2 Amine Hydrochloride and Its Derivatives
Direct Synthesis of 3-Methylpyrazin-2-amine Hydrochloride
Direct synthesis focuses on introducing the amine functionality onto a pre-existing methylpyrazine core, followed by conversion to its hydrochloride salt.
Amination Strategies for Methyl-Substituted Pyrazines
The direct introduction of an amino group onto a methyl-substituted pyrazine (B50134) ring is a challenging transformation due to the electron-deficient nature of the pyrazine ring. While classical methods like the Chichibabin amination are known for electron-deficient heterocycles, their application to pyrazines can be limited by regioselectivity and harsh reaction conditions. Modern synthetic chemistry, however, offers more refined strategies.
One prominent method involves the activation of the pyrazine ring. For instance, quaternization of a nitrogen atom in the pyrazine ring can facilitate nucleophilic attack by an aminating agent. Subsequent oxidation re-aromatizes the ring, yielding the desired aminopyrazine. Substituent effects play a crucial role in directing the site of amination in such reactions. acs.org
Another strategy involves transition-metal-catalyzed amination reactions. Buchwald-Hartwig and Ullmann-type cross-coupling reactions, though more commonly applied to aryl halides, can be adapted for C-H amination of certain heterocycles with appropriate directing groups and catalysts. However, the direct C-H amination of simple alkylpyrazines remains an area of ongoing research.
Lateral metalation provides a regioselective alternative. The methyl group of 2-methylpyrazine (B48319) or 2,3-dimethylpyrazine (B1216465) can be deprotonated using a strong base like n-butyllithium (n-BuLi), creating a benzyl-type lithiated intermediate. mdpi.com While this intermediate is typically reacted with electrophiles to functionalize the methyl group, subsequent chemical transformations could potentially lead to the desired amine, though this represents a multi-step "direct" approach.
Formation of Hydrochloride Salt from the Free Amine
The conversion of the free base, 3-Methylpyrazin-2-amine, into its hydrochloride salt is a standard and straightforward acid-base reaction. This process is often employed to improve the compound's stability, crystallinity, and solubility in aqueous media. nih.gov
The typical procedure involves dissolving the purified free amine in an anhydrous, aprotic organic solvent such as diethyl ether, dichloromethane, or ethyl acetate. nih.govresearchgate.net A solution of anhydrous hydrogen chloride (HCl) in a compatible solvent (e.g., 2 M HCl in diethyl ether) is then added dropwise to the stirred solution of the amine. nih.govresearchgate.net The reaction is generally instantaneous, leading to the precipitation of the hydrochloride salt as a solid.
CH₃C₄H₂N₂NH₂ + HCl → [CH₃C₄H₂N₂NH₃]⁺Cl⁻
The resulting solid is then isolated by filtration, washed with the anhydrous solvent to remove any excess acid or unreacted starting material, and dried under vacuum. google.com The formation of the salt is confirmed by the changes in physical properties and can be characterized by spectroscopic methods. nih.gov This method ensures the formation of a stable, crystalline product suitable for further use. youtube.comoxfordreference.com
Indirect Synthetic Pathways via Precursor Modifications
Indirect routes involve the construction of the target molecule by chemically altering pyrazine precursors that already possess key functional groups. These multi-step sequences often provide better control over regiochemistry and yield.
Approaches Involving Pyrazine Carboxylic Acid Derivatives
A versatile indirect pathway begins with pyrazine carboxylic acids. For example, 3-methylpyrazine-2-carboxylic acid can be converted into the corresponding amine via rearrangement reactions. One common sequence involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine to form an amide. mdpi.com
The Hofmann rearrangement of the primary amide (formed using ammonia) with a reagent like bromine in a sodium hydroxide (B78521) solution can yield the amine. Alternatively, the Curtius rearrangement offers another path. Here, the carboxylic acid is converted to an acyl azide (B81097), typically via the acyl chloride or an ester. Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed under acidic or basic conditions to furnish the desired 2-amino-3-methylpyrazine.
Research on related structures, such as 3-aminopyrazine-2-carboxylic acid, demonstrates the utility of this pyrazine core in synthesis. nih.govimist.manih.gov Various derivatives are prepared by first converting the carboxylic acid to an ester or an amide, showcasing the reactivity of this functional group on the pyrazine ring. nih.govrjpbcs.com
| Precursor | Key Transformation | Typical Reagents | Intermediate |
|---|---|---|---|
| 3-Methylpyrazine-2-carboxylic acid | Hofmann Rearrangement | 1. SOCl₂ 2. NH₃ 3. Br₂, NaOH | 3-Methylpyrazine-2-carboxamide |
| 3-Methylpyrazine-2-carboxylic acid | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat, then H₂O/H⁺ | 3-Methyl-2-isocyanatopyrazine |
Cyclization Reactions in Pyrazine Ring Formation
The pyrazine ring itself can be constructed in a manner that incorporates the required methyl and amino groups. The most classical method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine (B8608421). researchgate.net
To synthesize 3-Methylpyrazin-2-amine, this would require the condensation of an α-ketoaldehyde like methylglyoxal (B44143) (pyruvaldehyde) with an aminomalononitrile (B1212270) or a related 1,2-diamino precursor. The specific choice of reactants is crucial for installing the substituents in the correct positions. For instance, the reaction between an α-aminoketone and an α-amino acid can lead to substituted pyrazines. Thermal degradation of amino acids like serine and threonine can also generate α-aminocarbonyl intermediates that dimerize to form pyrazines. nih.gov These cyclization strategies, while fundamental, can sometimes lead to mixtures of products, requiring careful optimization of reaction conditions to achieve the desired regioselectivity.
| 1,2-Dicarbonyl Component | 1,2-Diamine Component | Resulting Ring System | Key Steps |
|---|---|---|---|
| Methylglyoxal | Diaminomaleonitrile | 2-Amino-3-methyl-5,6-dicyanopyrazine | Condensation |
| Aminoacetone (dimerization) | - | 2,5-Dimethyl-3,6-dihydropyrazine | Condensation, Oxidation |
Note: The table illustrates general cyclization principles that can be adapted to target the desired compound.
Derivatization from Halogenated Pyrazine Precursors
One of the most effective and widely used methods for synthesizing aminopyrazines is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine. This pathway typically starts with a precursor like 2-chloro-3-methylpyrazine (B1202077).
The chlorine atom, activated by the electron-withdrawing nitrogen atoms of the pyrazine ring, is a good leaving group and can be displaced by a variety of nucleophiles, including ammonia (B1221849) or an ammonia equivalent. The reaction is often carried out by heating 2-chloro-3-methylpyrazine with aqueous or alcoholic ammonia in a sealed vessel under pressure. Alternatively, protected forms of ammonia or nitrogen nucleophiles like sodium amide can be used.
Patented procedures describe similar reactions, for example, reacting 2,3-dichloropyrazine (B116531) with a suitable imine followed by hydrolysis to yield a (3-chloropyrazin-2-yl)methanamine. google.com This highlights the feasibility of selectively substituting one halogen, which can then be further modified. The reaction of a halogenated scaffold with primary amines has also been studied, demonstrating that substitution can occur readily at room temperature or with heating. nih.gov
| Halogenated Precursor | Aminating Agent | Typical Conditions | Product |
|---|---|---|---|
| 2-Chloro-3-methylpyrazine | Ammonia (aq. or in alcohol) | Heat, sealed vessel | 3-Methylpyrazin-2-amine |
| 2-Bromo-3-methylpyrazine | Sodium amide | Inert solvent (e.g., liquid NH₃) | 3-Methylpyrazin-2-amine |
| 2-Chloro-3-methylpyrazine | Primary or secondary amines | Room temperature or reflux in solvent | N-substituted-3-methylpyrazin-2-amine derivatives |
Reductive Transformations in Pyrazine Synthesis
Reductive transformations are pivotal in the synthesis of aminopyrazines, including 3-methylpyrazin-2-amine. These methods typically involve the reduction of a nitro group or the reductive amination of a carbonyl compound.
One prominent reductive strategy is the catalytic hydrogenation of a nitro-substituted pyrazine precursor . For instance, 2-nitro-3-methylpyrazine can be effectively reduced to 3-methylpyrazin-2-amine. This transformation is commonly achieved using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648) hydrate. nih.govgoogle.com The general reaction is illustrated below:

The selection of the catalyst and reaction conditions is crucial to ensure high yield and selectivity, minimizing side reactions like dehalogenation if other sensitive functional groups are present. nih.gov Vanadium compounds have been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates during the catalytic hydrogenation of aromatic nitro compounds, leading to purer products and faster reaction times. google.com
Another powerful reductive method is reductive amination . This two-step process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. While not a direct route to the primary amine from a simple pyrazine, it is a versatile method for synthesizing more complex derivatives.
The following table summarizes key aspects of these reductive transformations:
| Reductive Method | Precursor | Key Reagents | Advantages |
| Catalytic Hydrogenation | 2-Nitro-3-methylpyrazine | Pd/C, H₂ or N₂H₄·H₂O | High yield, clean reaction |
| Reductive Amination | Pyrazine-2-carboxaldehyde derivatives | Amine, Reducing Agent (e.g., NaBH₃CN) | Versatile for derivative synthesis |
Green Chemistry Principles in the Synthesis of 3-Methylpyrazin-2-amine
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. nih.govnanobioletters.comnih.gov The synthesis of aminopyridine and aminopyrazole derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the synthesis of 3-methylpyrazin-2-amine. nih.govnanobioletters.comnih.gov This method provides an energy-efficient alternative to conventional heating. mdpi.com
Biocatalysis offers another green avenue for the synthesis of amine-containing pharmaceuticals. mdpi.com Enzymes, such as lipases, can be used to catalyze reactions under mild conditions, often in aqueous or green solvents, with high selectivity. rsc.orgmdpi.com For instance, the synthesis of pyrazinamide (B1679903) derivatives has been achieved using immobilized lipase (B570770) in a continuous-flow system, which is an efficient and environmentally friendly approach. rsc.org The application of transaminases for the synthesis of chiral amines is also a well-established green method in the pharmaceutical industry. mdpi.com
The following table highlights the application of green chemistry principles in aminopyrazine synthesis:
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction time, higher yields, energy efficiency nih.govnanobioletters.comnih.gov |
| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) | Mild reaction conditions, high selectivity, use of green solvents mdpi.comrsc.orgmdpi.com |
| Atom Economy | One-pot synthesis | Reduced waste, simplified work-up |
| Safer Solvents | Use of water or other benign solvents | Reduced environmental impact and toxicity |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is fundamental for optimizing synthetic routes and improving yields. The formation of the pyrazine ring and the introduction of the amine group are key steps in the synthesis of 3-methylpyrazin-2-amine.
The classical synthesis of the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine . nih.govresearchgate.net The mechanism of this reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net The initial step is the nucleophilic attack of the diamine on the carbonyl carbons, followed by cyclization and dehydration.
The introduction of the amino group onto the pyrazine ring can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, particularly if a suitable leaving group (e.g., a halogen) is present on the pyrazine ring. The mechanism involves the nucleophilic attack of an amine on the electron-deficient pyrazine ring, forming a Meisenheimer-like intermediate. researchgate.net Subsequent elimination of the leaving group yields the aminated pyrazine. The rate of this reaction is influenced by the electron-withdrawing nature of the pyrazine ring and the nature of the leaving group.
A plausible mechanistic pathway for the formation of a substituted pyrazine is outlined below:

This general mechanism highlights the key steps of condensation, cyclization, and aromatization that are central to pyrazine synthesis. nih.govresearchgate.net
Reaction Chemistry and Transformational Pathways of 3 Methylpyrazin 2 Amine
Electrophilic Aromatic Substitution on the Pyrazine (B50134) Core
The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly deactivates the ring towards classical electrophilic aromatic substitution (EAS) reactions. Attempts to achieve reactions such as electrophilic halogenation on the pyrazine nucleus have been reported as unsuccessful, underscoring the low reactivity of the core. cmu.eduacs.org
While the pyrazine ring is strongly deactivated, the substituents on 3-Methylpyrazin-2-amine—the amino (-NH₂) group at C2 and the methyl (-CH₃) group at C3—are both activating, ortho-, para-directing groups. libretexts.orgyoutube.com The amino group, in particular, is a strong activator due to its ability to donate its lone pair of electrons into the ring via resonance.
In a hypothetical EAS reaction, these groups would direct an incoming electrophile. The -NH₂ group at C2 would direct to the ortho position (C3, which is blocked) and the para position (C5). The -CH₃ group at C3 would direct to its ortho positions (C2, blocked, and C4, which does not exist) and its para position (C6). Therefore, the positions most activated by the substituents are C5 and C6.
However, the controlling factor in the reactivity of the pyrazine core is its profound π-deficiency. The formation of the positively charged intermediate (an arenium ion), a key step in the EAS mechanism, is energetically highly unfavorable for pyrazine and its derivatives. stackexchange.com This high activation energy barrier generally prevents classical EAS reactions from occurring under standard conditions, making alternative functionalization strategies, such as directed metalation, more synthetically useful. cmu.eduacs.org
Nucleophilic Reactivity of the Amine Functionality
The exocyclic primary amine group at the C2 position is a potent nucleophile and represents the primary site of reactivity for a wide range of transformations. Its reactions allow for the synthesis of a diverse array of derivatives.
The direct alkylation of the amine group in 3-Methylpyrazin-2-amine with alkyl halides is a feasible but often complicated reaction. wikipedia.org The primary amine can act as a nucleophile in an Sₙ2 reaction with an alkyl halide to form a secondary amine.
A significant kinetic challenge in amine alkylation is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine. This can continue, yielding a quaternary ammonium (B1175870) salt in a process known as exhaustive methylation if methyl iodide is used in excess. wikipedia.orgmasterorganicchemistry.com This "runaway" reaction often results in a mixture of products, making selective mono-alkylation difficult to control. wikipedia.org Strategies to achieve selective mono-alkylation often involve using a large excess of the starting amine or employing alternative methods like reductive amination.
Acylation of the amine functionality is a more controlled and widely used transformation for producing stable amide derivatives. This reaction is typically achieved by treating 3-Methylpyrazin-2-amine with acylating agents such as acid chlorides, anhydrides, or activated esters. nih.govyoutube.com These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized to explore their biological activities. nih.gov
During N-acylation with reagents like benzoyl chloride in the presence of a base such as triethylamine, N,N-diacylation can sometimes occur as an undesired side reaction, particularly with highly reactive acylating agents or under forcing conditions. semanticscholar.org The initially formed mono-acyl amide is acidic and can be deprotonated by the base, creating a stabilized anion that reacts with a second molecule of the acylating agent. semanticscholar.org Enzymatic methods, for example using Lipozyme® TL IM, have also been developed for the aminolysis of pyrazine esters to form pyrazinamide (B1679903) derivatives under milder, greener conditions. nih.gov
| Starting Material | Acylating Agent/Method | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | CDI, then various amines | DMSO, MW: 120 °C, 30 min | N-substituted 3-aminopyrazine-2-carboxamides | nih.gov |
| 2-Aminopyrimidines (analogous) | Benzoyl Chloride / Et₃N | Standard conditions | N,N-dibenzoyl derivatives (side product) | semanticscholar.org |
| Pyrazine esters | Various amines / Lipozyme® TL IM | tert-amyl alcohol, 45 °C, 20 min (flow) | Pyrazinamide derivatives | nih.gov |
| Various aromatic amines (general) | Acetonitrile / Alumina | 200 °C, 50 bar (flow) | N-acetyl amines | nih.gov |
The oxidation of the primary amine group on the pyrazine ring can lead to several products, depending on the oxidant and reaction conditions. The chemistry mirrors that of other primary aromatic amines. libretexts.org Mild oxidation can potentially yield nitroso (-NO) derivatives, while stronger oxidizing agents can produce the corresponding nitro (-NO₂) compound. However, the oxidation of primary aromatic amines is often difficult to control and can lead to complex mixtures, including the formation of azo compounds through coupling reactions or polymerization, resulting in deeply colored, often intractable materials. libretexts.org
Directed Metalation Strategies and Subsequent Functionalization
Given the difficulty of performing electrophilic aromatic substitution on the pyrazine core, directed ortho-metalation (DoM) has emerged as a powerful and regioselective strategy for C-H functionalization. cmu.eduacs.org This reaction involves the deprotonation of an aromatic C-H bond by a strong organolithium base (e.g., n-butyllithium or s-butyllithium), guided by a proximal coordinating functional group known as a Directed Metalation Group (DMG). wikipedia.orgbaranlab.org
For 3-Methylpyrazin-2-amine, the amino group can serve as a DMG. However, to be effective and to prevent competitive N-H deprotonation, the primary amine must first be protected with a suitable group, such as a pivaloyl (-COC(CH₃)₃) or a carbamate (B1207046) (e.g., -Boc) group. organic-chemistry.org These protected amine functionalities are strong DMGs. organic-chemistry.org
The DMG directs the lithium base to deprotonate the nearest (ortho) C-H bond. In the case of N-protected 3-Methylpyrazin-2-amine, the C2 position bears the DMG and the C3 position is substituted with a methyl group. Therefore, the DMG cannot direct metalation to the adjacent C3 position. The next most likely site for deprotonation directed by the C2-DMG would be the C6 position, which is ortho to one of the ring nitrogens and para to the methyl group. The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes, silyl (B83357) chlorides), allowing for the introduction of new functional groups at a specific position on the pyrazine ring. wikipedia.orgbaranlab.org An alternative pathway could be lateral metalation, which involves the deprotonation of the more acidic benzylic protons of the C3-methyl group, a reaction known to occur in related alkyl-substituted pyrazines. mdpi.com
Lithiation and Trapping Reactions
The functionalization of pyrazine derivatives through deprotonation (lithiation) followed by quenching with an electrophile is a powerful synthetic strategy. For 3-methylpyrazin-2-amine, the most acidic protons are typically those on the methyl group, due to the electron-withdrawing nature of the adjacent pyrazine ring.
The lateral lithiation of alkyl-substituted pyrazines has been demonstrated as a viable, though sometimes challenging, method for C-C bond formation. mdpi.com In a closely related example, 2,3-dimethylpyrazine (B1216465) has been successfully deprotonated at one of the methyl groups using n-butyllithium (n-BuLi) in THF at low temperatures. The resulting benzyl-type lithiated intermediate is then "trapped" by an electrophile, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to yield the functionalized product. mdpi.com This regioselective functionalization occurs without the need for additional directing ligands. mdpi.com
This principle can be extended to 3-methylpyrazin-2-amine. The reaction would involve the deprotonation of the C-3 methyl group with a strong base, like n-BuLi or lithium diisopropylamide (LDA), to form a nucleophilic intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups onto the methyl side chain. The amino group at the C-2 position may influence the regioselectivity of the lithiation, potentially directing the metalation towards the adjacent methyl group. On other nitrogen heterocycles, amino groups or their derivatives (e.g., pivaloylamino groups) are known to direct lithiation to the ortho position. acs.org
The versatility of this method is highlighted by the wide range of electrophiles that can be used to trap the organolithium intermediate.
Table 1: Potential Lithiation-Trapping Reactions of 3-Methylpyrazin-2-amine
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | Elongated Alkyl Chain (-CH₂CH₃) |
| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | Hydroxyalkyl Group (-CH₂CH(OH)C₆H₅) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-CH₂COOH) |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Thiomethyl Group (-CH₂SCH₃) |
Stereoselective Functionalization of Methyl Groups Adjacent to the Pyrazine Ring
Achieving stereocontrol in the functionalization of prochiral methyl groups is a significant challenge in modern organic synthesis. Asymmetric lithiation-trapping is a well-established method for the enantioselective functionalization of α-substituted N-Boc heterocycles and provides a framework for the potential stereoselective modification of 3-methylpyrazin-2-amine. whiterose.ac.uk
This strategy typically employs a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. whiterose.ac.uk The most historically significant chiral ligand for this purpose is the naturally occurring alkaloid, (–)-sparteine. whiterose.ac.uk The complex formed between the organolithium and the chiral ligand creates a chiral environment, leading to the preferential removal of one of the two enantiotopic protons of the methyl group. This generates an enantioenriched organolithium intermediate.
Subsequent trapping of this chiral intermediate with an electrophile proceeds with retention of configuration, affording a final product with high enantiomeric excess. The choice of the chiral ligand's enantiomer dictates which enantiomer of the product is formed. For example, using (–)-sparteine would favor one product enantiomer, while its synthetic, non-natural enantiomer, (+)-sparteine, would produce the opposite enantiomer. While this methodology has been successfully applied to various heterocyclic systems, its specific application to 3-methylpyrazin-2-amine would require empirical investigation to optimize conditions and assess the level of stereocontrol.
Table 2: Conceptual Framework for Stereoselective Functionalization
| Reagents | Key Step | Outcome |
|---|---|---|
| 3-Methylpyrazin-2-amine + s-BuLi / (–)-sparteine | Enantioselective deprotonation | Formation of (R)-organolithium intermediate* |
| (R)-organolithium intermediate* + Electrophile (E⁺) | Electrophilic trapping | (R)-functionalized product* |
| 3-Methylpyrazin-2-amine + s-BuLi / (+)-sparteine | Enantioselective deprotonation | Formation of (S)-organolithium intermediate* |
| (S)-organolithium intermediate* + Electrophile (E⁺) | Electrophilic trapping | (S)-functionalized product* |
Note: Assignment of (R) and (S) is hypothetical for illustrative purposes.
Conversion to Fused Heterocyclic Systems
3-Methylpyrazin-2-amine is an excellent starting material for the synthesis of fused heterocyclic systems, where the pyrazine ring is annulated with another ring. The presence of the amino group at a position adjacent to a ring nitrogen (an amidine-like substructure) is key to its utility in cyclocondensation reactions.
Pyrazine-Based Precursors for Complex Heterocycles
One of the most prominent applications of 2-aminopyrazine (B29847) derivatives is in the synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold. This bicyclic system is found in pharmacologically active compounds and is a common target in medicinal chemistry. thieme-connect.comnih.gov
The classical synthesis involves the condensation of a 2-aminopyrazine with an α-haloketone or a related α-halocarbonyl compound. nih.govresearchgate.net More recently, multicomponent reactions have provided a more efficient and diversity-oriented approach. A novel three-component, one-pot condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile smoothly generates 3-amino-substituted imidazo[1,2-a]pyrazines. thieme-connect.com This reaction proceeds via the formation of an iminium species, which is attacked by the isonitrile, followed by a 5-endo-dig cyclization and subsequent rearomatization. thieme-connect.com Another efficient method utilizes an iodine-catalyzed three-component condensation between a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide, which proceeds through a [4+1] cycloaddition to afford the fused heterocycle in good yields at room temperature. rsc.orgrsc.org
In these syntheses, the 3-methyl group of 3-methylpyrazin-2-amine would be retained on the pyrazine portion of the final fused product, providing a route to specifically substituted imidazo[1,2-a]pyrazines.
Table 3: Synthetic Routes to Imidazo[1,2-a]pyrazines from 2-Aminopyrazine Precursors
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Two-Component Condensation | 2-Aminopyrazine + α-Haloketone | Classical, widely used method. | researchgate.net, nih.gov |
| Three-Component Condensation | 2-Aminopyrazine + Aldehyde + Isonitrile | Forms 3-amino-substituted products via 5-endo-dig cyclization. | thieme-connect.com |
| Iodine-Catalyzed Three-Component Reaction | 2-Aminopyrazine + Aryl Aldehyde + Isocyanide | Mild conditions (room temp), proceeds via [4+1] cycloaddition. | rsc.org, rsc.org |
| Iron-Catalyzed Denitration | 2-Aminopyridine* + 2-Methylnitroolefin | Involves Michael addition and intramolecular cyclization. | organic-chemistry.org |
Note: This reaction is shown for aminopyridines but demonstrates a relevant cyclization mechanism.
Ring-Closing Reactions to Form Polycyclic Architectures
Beyond the formation of five-membered fused rings, 3-methylpyrazin-2-amine can be a precursor to larger polycyclic systems through reactions that form a new six-membered ring fused to the pyrazine core. A notable example is the synthesis of pyrido[2,3-b]pyrazines.
A series of substituted pyrido[2,3-b]pyrazine (B189457) derivatives have been prepared via a multicomponent reaction involving 2-aminopyrazine, various substituted aromatic aldehydes, and indane-1,3-dione. nih.govrsc.org This acid-catalyzed (p-TSA) condensation and cyclization sequence builds a new, functionalized pyridine (B92270) ring onto the pyrazine scaffold, resulting in a tricyclic architecture. The reaction demonstrates good to excellent yields and highlights the utility of 2-aminopyrazines in constructing complex, polycyclic frameworks in a single step. nih.gov
The general strategy for forming such systems often involves an intramolecular cyclization, where a side chain, introduced onto the 2-amino group, reacts with a part of the pyrazine ring. For instance, a plausible mechanism involves an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization followed by dehydration or oxidation to yield the final aromatic polycyclic system. Electrophilic cyclization of N-alkyne-substituted heterocycles is another established strategy for ring-closing reactions to form fused systems. beilstein-journals.org These methods underscore the potential of 3-methylpyrazin-2-amine as a versatile platform for accessing diverse and complex polycyclic heteroaromatic compounds.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, consequently, the functional groups and structural features of a molecule. For 3-Methylpyrazin-2-amine hydrochloride, these methods are crucial for confirming the presence of key functional groups and understanding the molecular symmetry and bonding characteristics.
The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of its constituent groups. The assignment of these bands is often supported by density functional theory (DFT) calculations, which can predict vibrational frequencies with a high degree of accuracy. nih.govresearchgate.net
The high-frequency region of the FTIR and FT-Raman spectra is dominated by N-H and C-H stretching vibrations. For primary aromatic amines, the asymmetric and symmetric N-H stretching vibrations typically appear in the 3500–3300 cm⁻¹ range. core.ac.uk The aromatic and methyl C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹.
The fingerprint region (below 1700 cm⁻¹) contains a wealth of structural information. The NH₂ scissoring mode is anticipated around 1600 cm⁻¹, a characteristic value for amino-substituted heterocyclic compounds. core.ac.uk The pyrazine (B50134) ring C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibration for aromatic amines is generally found between 1382-1266 cm⁻¹. core.ac.uk Vibrations involving the methyl group, such as symmetric and asymmetric bending, are also prominent in this region. niscpr.res.in
Table 1: Representative Vibrational Band Assignments for this compound (Based on analogous compounds)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3450 | νₐ(NH₂) | Asymmetric N-H Stretch |
| ~3350 | νₛ(NH₂) | Symmetric N-H Stretch |
| ~3080 | ν(C-H) | Aromatic C-H Stretch |
| ~2950 | ν(C-H) | Methyl C-H Stretch |
| ~1625 | δ(NH₂) | NH₂ Scissoring |
| ~1580 | ν(C=C), ν(C=N) | Ring Stretching |
| ~1470 | δ(CH₃) | Methyl Bending |
| ~1370 | ν(C-N) | C-N Stretching |
Note: These are expected values based on literature for similar molecules like aminopyridines and aminopyrazines. nih.govcore.ac.uk
The presence of the amine group and the pyrazine ring nitrogen atoms makes this compound a prime candidate for significant intermolecular hydrogen bonding. In the solid state, the hydrochloride form facilitates strong N-H···Cl⁻ hydrogen bonds. Furthermore, N-H···N interactions between the amino group of one molecule and the ring nitrogen of another can lead to the formation of extended supramolecular networks. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework and the electronic environment of the nuclei within this compound.
While 1D ¹H and ¹³C NMR provide essential information about the chemical shifts and proton counts, 2D NMR techniques are employed for unambiguous assignment and to establish connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. For this compound, it would confirm the coupling between the two protons on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For instance, an HMBC spectrum would show correlations from the methyl protons to the C2 and C3 carbons of the pyrazine ring, confirming their connectivity. The use of such 2D techniques has been vital in assigning the structure of related pyrazine derivatives. mdpi.com
The amine functionality of 3-Methylpyrazin-2-amine can be derivatized to create ligands for coordination chemistry, for example, by introducing phosphine (B1218219) or selenide (B1212193) groups. In such cases, multinuclear NMR becomes an essential characterization tool.
For a phosphine derivative, ³¹P NMR spectroscopy would provide a single resonance (or a pattern depending on coupling) with a characteristic chemical shift indicative of the phosphorus atom's electronic environment and coordination state. Similarly, for a selenide derivative, ⁷⁷Se NMR spectroscopy offers a direct way to observe the selenium atom. The coupling between ⁷⁷Se and ³¹P (¹JSe-P) is often large and provides definitive evidence of the P=Se bond formation. These techniques have been successfully applied to characterize phosphine selenide derivatives of substituted pyrazines. mdpi.com
The ¹H and ¹³C chemical shifts in this compound are sensitive to the electronic structure of the molecule. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring generally deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene. chemicalbook.com
The protonation of the pyrazine ring to form the hydrochloride salt would further deshield the ring protons and carbons due to the introduction of a positive charge. The amino group is electron-donating, which would tend to shield the ring positions, particularly the ortho and para positions, though this effect is modulated by the presence of the other ring nitrogen and the methyl group. The chemical shift of the amine protons can vary and is often concentration and solvent-dependent.
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to calculate theoretical NMR chemical shifts. researchgate.net Comparing these calculated shifts with experimental values can provide a high level of confidence in the structural assignments and offer insights into the electronic distribution within the molecule. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-chloropyridine |
| 2-aminopyridines |
| 2-aminopyrimidines |
X-ray Crystallography and Solid-State Structural Analysis
The definitive three-dimensional structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction. In its crystalline form, the compound exists as the 3-Amino-1-methylpyrazin-1-ium cation with a chloride anion. nih.govresearchgate.net The crystallographic data indicates an orthorhombic crystal system belonging to the Pbca space group. researchgate.net
Determination of Bond Lengths, Angles, and Torsion Angles
X-ray diffraction analysis provides precise measurements of the geometric parameters within the 3-Amino-1-methylpyrazin-1-ium cation. nih.govresearchgate.net The C—N(H₂) bond distance is notably short at 1.348 (3) Å, which is at the lower end of the typical range for aryl amines. nih.govresearchgate.net This suggests a significant degree of double-bond character, indicating that the lone pair of electrons on the amino group participates in the resonance of the pyrazinium ring's π system. nih.gov The bond angle of C5—N4—C3 is 121.02 (18)°, which is considerably wider than that observed in 2-aminopyrazine (B29847), reflecting the influence of the N-methylation. nih.gov
Detailed bond lengths and angles are presented in the tables below.
Table 1: Selected Bond Lengths for 3-Amino-1-methylpyrazin-1-ium Cation Data sourced from Acta Crystallographica Section E researchgate.net
| Bond | Length (Å) |
|---|---|
| C6-N7 | 1.348 (3) |
| N1-C2 | 1.329 (3) |
| N1-C6 | 1.353 (3) |
| N4-C3 | 1.326 (3) |
| N4-C5 | 1.370 (3) |
| N4-C8 | 1.474 (3) |
| C2-C3 | 1.401 (3) |
Table 2: Selected Bond Angles for 3-Amino-1-methylpyrazin-1-ium Cation Data sourced from Acta Crystallographica Section E nih.govresearchgate.net
| Angle | Degree (°) |
|---|---|
| C2-N1-C6 | 117.80 (18) |
| C3-N4-C5 | 121.02 (18) |
| C3-N4-C8 | 119.22 (18) |
| C5-N4-C8 | 119.76 (17) |
| N1-C2-C3 | 123.6 (2) |
| N4-C3-C2 | 118.8 (2) |
| N4-C5-C6 | 118.78 (19) |
| N1-C6-C5 | 120.0 (2) |
| N7-C6-N1 | 119.03 (19) |
Hirshfeld Surface Analysis for Intermolecular Contacts
While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, this computational tool is invaluable for analyzing intermolecular interactions in molecular crystals. The technique involves partitioning the crystal space into regions where the electron density of a promolecule dominates over the sum of all other promolecules. researchgate.net
A Hirshfeld surface analysis of the known crystal structure would allow for a detailed, quantitative exploration of the intermolecular contacts. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a two-dimensional fingerprint plot can be generated. researchgate.net For this compound, such analysis would graphically highlight the significance of the N—H···Cl hydrogen bonds and visualize other weaker contacts, such as C—H···Cl or potential π-π stacking interactions, providing a comprehensive picture of the forces governing the crystal packing. researchgate.nethnxb.org.cn
Mass Spectrometry for Elucidating Fragmentation Pathways
Mass spectrometry provides critical information about the structure and stability of the 3-Methylpyrazin-2-amine cation by analyzing its fragmentation pattern upon ionization. For primary aromatic amines, a common initial fragmentation step involves the loss of a neutral ammonia (B1221849) (NH₃) molecule. scilit.com In the case of pyrazine derivatives, fragmentation often includes the elimination of hydrogen cyanide (HCN) or cleavage of the heterocyclic ring. nist.govlibretexts.org
For the 3-methylpyrazin-2-amine cation (C₅H₈N₃⁺, m/z 110), the following fragmentation pathways can be proposed:
α-Cleavage: Similar to aliphatic amines, cleavage of the bond alpha to the amine can occur, though it is less common in aromatic systems. montana.edu
Loss of Methyl Radical: Ejection of the methyl group (•CH₃) would result in a fragment ion at m/z 95.
Loss of HCN: A characteristic fragmentation for nitrogen heterocycles is the loss of HCN, which would lead to a fragment at m/z 83.
Ring Cleavage: The pyrazine ring can undergo more complex cleavage, potentially leading to smaller charged fragments. Methyl substitution can also induce the formation of ring-expanded ions during fragmentation. nist.gov
Table 3: Predicted Mass Spectrometry Fragments for the 3-Methylpyrazin-2-amine Cation (C₅H₈N₃⁺)
| Fragment Ion Formula | Neutral Loss | Predicted m/z | Proposed Pathway |
|---|---|---|---|
| [C₅H₈N₃]⁺ | - | 110 | Molecular Ion |
| [C₄H₅N₃]⁺ | •CH₃ | 95 | Loss of methyl radical |
| [C₄H₅N₂]⁺ | •NH₂, HCN | 81 | Complex rearrangement and loss of HCN |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Electronic absorption spectroscopy is used to probe the electronic structure of this compound. Aromatic nitrogen heterocycles like pyrazine typically exhibit two distinct types of absorption bands in the near-ultraviolet region. nih.gov These correspond to:
π→π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n→π* Transitions: These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from a nitrogen lone pair) into a π* antibonding orbital. nih.gov
The solvent environment can significantly influence these transitions. In polar solvents, n→π* transitions often undergo a hypsochromic (blue) shift to shorter wavelengths because the polar solvent stabilizes the non-bonding orbital of the ground state more than the excited state. nih.gov Conversely, π→π* transitions may experience a bathochromic (red) shift.
Furthermore, UV-Vis spectroscopy is an effective method for studying the formation of metal complexes. The coordination of a metal ion to the nitrogen atoms of the pyrazine ring alters the electronic distribution within the molecule. This change is reflected in shifts of the absorption bands. researchgate.net For instance, the formation of a complex between 3-Methylpyrazin-2-amine and a transition metal ion would likely cause a noticeable shift in the π→π* and n→π* bands, allowing for the characterization of the complexation process. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Amino-1-methylpyrazin-1-ium chloride |
Theoretical and Computational Investigations of 3 Methylpyrazin 2 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties. For a molecule such as 3-Methylpyrazin-2-amine hydrochloride, methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are employed to provide a comprehensive understanding of its geometry, vibrational modes, and electronic behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying heterocyclic systems. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure, known as the optimized geometry. mdpi.comnih.gov
This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting data provides precise predictions of the molecular architecture. Electronic properties such as the dipole moment, polarizability, and electrostatic potential can also be derived from these calculations, offering insights into how the molecule interacts with its environment.
Illustrative Optimized Geometrical Parameters The following table represents typical data that would be obtained from a DFT/B3LYP geometry optimization. Specific experimental or calculated data for this compound is not available in the cited literature.
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| C3-C2 | 1.42 | |
| N4-C3 | 1.33 | |
| C5-N4 | 1.34 | |
| C6-C5 | 1.39 | |
| N1-C6 | 1.33 | |
| C2-N(amine) | 1.36 | |
| C3-C(methyl) | 1.50 | |
| Bond Angles (°) | N1-C2-C3 | 121.5 |
| C2-C3-N4 | 119.0 | |
| C2-C3-C(methyl) | 120.5 | |
| N1-C2-N(amine) | 118.0 |
Møller-Plesset Perturbation Theory (MP2) is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation. nih.gov This makes it particularly effective for refining structural parameters and performing accurate vibrational analysis. researchgate.netresearchgate.net Applying the MP2 method to this compound would yield a highly accurate molecular geometry and predict its vibrational frequencies. researchgate.net
These predicted frequencies correspond to the molecule's infrared (IR) and Raman spectra, which arise from the stretching, bending, and torsional motions of its atoms. researchgate.net Comparing these theoretical spectra with experimental data can confirm the calculated structure and provide a detailed assignment of the observed vibrational bands. researchgate.net
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. emerginginvestigators.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. mdpi.comrsc.org For this compound, calculating these orbitals would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack and provide a quantitative measure of its stability. mdpi.comnih.gov
Illustrative Frontier Orbital Energies This table presents representative energy values for a heterocyclic amine, as specific calculations for this compound were not found in the referenced literature.
| Parameter | Energy (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical stability & reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. This map is invaluable for predicting how a molecule will interact with other charged or polar species.
For this compound, an MEP map would typically show:
Red Regions: Areas of negative electrostatic potential, indicating electron-rich sites. These are susceptible to electrophilic attack and are usually found around electronegative atoms like the nitrogen atoms in the pyrazine (B50134) ring.
Blue Regions: Areas of positive electrostatic potential, indicating electron-poor sites. These are prone to nucleophilic attack and are typically located around hydrogen atoms, particularly those of the amine group and the proton from the hydrochloride.
Green/Yellow Regions: Areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites and is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between localized orbitals within a molecule. It provides a detailed description of bonding, charge distribution, and intramolecular charge transfer (hyperconjugation).
Tautomerism and Isomerization Pathways
Tautomers are structural isomers that can readily interconvert, often through the migration of a proton. For 3-Methylpyrazin-2-amine, the most significant tautomerism is the amino-imino equilibrium. The amino form is generally the more stable tautomer for aminopyrazines and related aminopyridines. nih.govnih.gov
Computational methods can be used to investigate these isomerization pathways. researchgate.net By calculating the total energy of each tautomer using DFT or other high-level methods, the relative stability can be determined. nih.gov The structure with the lower energy is the more predominant form. Furthermore, the transition state connecting the two tautomers can be located, and the energy barrier for the interconversion can be calculated. nih.gov For this compound, the protonation of a ring nitrogen by HCl is expected to further stabilize the amino tautomer, making the imino form significantly less favorable.
Reaction Pathway and Transition State Analysis
Computational chemistry provides powerful tools to map out the potential chemical transformations of a molecule. For a compound like this compound, this involves identifying the most energetically favorable routes for its synthesis or degradation and characterizing the high-energy transition states that govern the reaction rates.
Reaction Pathway Analysis involves the computational modeling of a chemical reaction's mechanism step-by-step. Researchers use quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the reacting system. This "map" shows the energy of the system as a function of the atoms' positions. The lowest energy path on this surface from reactants to products represents the most likely reaction pathway. For pyrazine derivatives, studies often focus on pathways for their formation, which can occur through the condensation of α-aminocarbonyl compounds or amino sugars with α-dicarbonyl derivatives. researchgate.net The analysis identifies all intermediates (stable, low-energy states) and transition states along this path.
Transition State Analysis is a critical component of understanding reaction kinetics. A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. Locating this saddle-point geometry on the potential energy surface is computationally intensive but essential for calculating the activation energy (Ea) of the reaction. The activation energy determines how fast a reaction will proceed at a given temperature. Automated algorithms can be employed to search for these transition state geometries, which are then used in conjunction with Transition State Theory (TST) to calculate theoretical reaction rate constants. nih.govcompchemhighlights.org
The table below illustrates the type of data that would be generated from a DFT analysis of a hypothetical reaction involving a pyrazine derivative, such as a substitution reaction.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +25.4 | -10.2 |
| Key Interatomic Distance (Å) | C-N: 2.85 | C-N: 2.15 | C-N: 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
This is an illustrative table based on typical computational chemistry results for related compounds and does not represent experimental data for this compound.
Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding how the molecule behaves in a solution, particularly its interactions with solvent molecules (like water) and other surrounding ions.
These simulations model the molecule and its environment using a classical mechanical framework, where the forces between atoms are described by a "force field." The simulation evolves the system forward in time by solving Newton's equations of motion, providing a detailed trajectory of every atom.
Solvent Effects: The presence and type of solvent can significantly influence the structure, stability, and reactivity of a solute. MD simulations can explicitly model the surrounding solvent molecules, allowing for a detailed analysis of the solvation shell around the 3-methylpyrazin-2-amine cation and its chloride counter-ion. Key properties that can be analyzed include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. This reveals the structure of the solvation shells.
Hydrogen Bonding: The number, lifetime, and geometry of hydrogen bonds between the amine group of the pyrazine derivative and water molecules can be quantified, which is crucial for understanding its solubility and interactions.
Intermolecular Interactions: In a solution, molecules are constantly interacting with each other. MD simulations can elucidate the nature and strength of these interactions. For this compound, this would include:
Ion Pairing: Analyzing the distance and orientation between the protonated pyrazine ring and the chloride anion to understand the extent of ion pairing versus solvent-separated ions.
Self-Aggregation: Determining if, at higher concentrations, the pyrazine molecules tend to stack or aggregate due to non-covalent interactions like π-π stacking between the aromatic rings.
Recent studies on other substituted pyrazines have used MD simulations to investigate their binding and interaction with biological macromolecules, such as proteins, providing insight into their transport and physiological activity in the body. researchgate.net Similar methods could be applied to understand how this compound interacts with its environment.
The following table provides an example of the kind of data that can be extracted from an MD simulation of an aminopyrazine in an aqueous solution.
| Interaction Type | Average Distance (Å) | Average H-Bond Lifetime (ps) |
| Amine N-H···O(Water) | 2.9 ± 0.3 | 1.5 |
| Pyrazine N···H-O(Water) | 2.8 ± 0.2 | 1.2 |
| Cation···Cl⁻ | 4.5 ± 1.0 | N/A |
This is an illustrative table based on typical MD simulation results for related compounds and does not represent experimental data for this compound.
Coordination Chemistry and Metal Complex Formation
Synthesis and Characterization of Metal Complexes with 3-Methylpyrazin-2-amine as a Ligand
No specific methods for the synthesis of metal complexes using 3-Methylpyrazin-2-amine as a ligand have been documented in the reviewed literature. While general procedures for creating metal complexes with pyrazine (B50134) or aminopyridine analogues are known, details on reaction conditions, precursors, and characterization data (such as FT-IR, NMR, or elemental analysis) for complexes of 3-Methylpyrazin-2-amine are unavailable.
Coordination Modes and Denticity of the Pyrazine Amine Ligand
There is no experimental evidence from crystal structures or spectroscopic studies in the searched literature to definitively describe the coordination modes or denticity of 3-Methylpyrazin-2-amine. Hypothetically, the ligand could act as a monodentate donor through the sterically less hindered pyrazine nitrogen or potentially as a bidentate or bridging ligand under specific conditions, but this has not been experimentally verified.
Stoichiometry and Geometries of Metal-Ligand Adducts
Information regarding the specific stoichiometry (metal-to-ligand ratio) and the resulting coordination geometries (e.g., tetrahedral, square planar, octahedral) of adducts formed between metal ions and 3-Methylpyrazin-2-amine is not available.
Advanced Properties of Metal Complexes
Magnetic Properties (e.g., Ferromagnetic and Antiferromagnetic Coupling)
There are no studies detailing the magnetic properties of metal complexes derived from 3-Methylpyrazin-2-amine. Research into magnetic susceptibility, exchange interactions, or potential ferromagnetic or antiferromagnetic coupling in such compounds has not been reported.
Photophysical and Luminescence Properties
The photophysical and luminescence properties (such as fluorescence or phosphorescence) of metal complexes containing the 3-Methylpyrazin-2-amine ligand have not been investigated in the available literature. Data on their absorption spectra, emission spectra, quantum yields, or excited-state lifetimes are absent.
Electrochemical Behavior and Redox Characteristics
The electrochemical behavior of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring, as well as the pH of the medium. While specific studies on 3-Methylpyrazin-2-amine hydrochloride are not extensively detailed in the provided literature, the redox characteristics can be inferred from related pyrazine compounds. The pyrazine ring itself is electroactive and can undergo reduction. mdpi.com The presence of an amino (-NH2) group, an electron-donating group, and a methyl (-CH3) group, also electron-donating, on the pyrazine ring of 3-Methylpyrazin-2-amine would be expected to influence its redox potential. Generally, electron-donating groups tend to make reduction more difficult, shifting the redox potential to more negative values. mdpi.com
The electrochemical reduction of pyrazine derivatives in aqueous solutions is often a complex process involving multiple electron and proton transfer steps. mdpi.comresearchgate.net The pH of the solution plays a crucial role in the protonation state of the molecule, which in turn affects the reduction mechanism. researchgate.net For instance, in the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine, the process was observed to involve two electrons and two or three protons, with the mechanism changing significantly across different pH ranges. researchgate.net It is plausible that this compound would exhibit similar pH-dependent electrochemical behavior. At low pH, the pyrazine nitrogen atoms and the amino group would be protonated, and the reduction process would likely involve these protonated species. As the pH increases, deprotonation would occur, leading to different electroactive species and potentially altering the reduction pathway and potential.
Table 1: Expected Influence of Substituents on the Electrochemical Properties of the Pyrazine Ring
| Substituent | Electronic Effect | Expected Impact on Reduction Potential |
|---|---|---|
| Amino (-NH2) | Electron-donating | Shift to more negative potential |
Catalytic Applications of Metal Complexes
Metal complexes incorporating pyrazine derivatives as ligands have shown promise in various catalytic applications. The nitrogen atoms of the pyrazine ring and the exocyclic amino group of 3-Methylpyrazin-2-amine are excellent coordination sites for metal ions, allowing for the formation of stable metal complexes. These complexes can leverage the electronic properties of the pyrazine ligand and the redox activity of the metal center to catalyze a range of chemical transformations.
Catalysis in Organic Transformations
Metal complexes of ligands structurally related to 3-Methylpyrazin-2-amine have demonstrated catalytic activity in important organic reactions. For example, iron(III) complexes with 3-amino-2-pyrazinecarboxylate have been investigated as catalysts for the microwave-assisted oxidation of cyclohexanol (B46403). mdpi.com This suggests that metal complexes of 3-Methylpyrazin-2-amine could also be effective catalysts for alcohol oxidation, a fundamental transformation in organic synthesis. The catalytic cycle in such reactions often involves the metal center shuttling between different oxidation states.
Furthermore, metal complexes with amino-pyridine type ligands have been successfully employed as catalysts in C-C bond-forming reactions, such as the Henry reaction. ias.ac.in This opens up the possibility of using 3-Methylpyrazin-2-amine-based metal complexes in similar carbon-carbon bond formation methodologies, which are central to the synthesis of complex organic molecules. The steric and electronic environment around the metal center, which is tunable by the ligand, plays a critical role in the efficiency and selectivity of these catalytic processes.
Applications in Carbon Dioxide Copolymerization
The development of catalysts for the copolymerization of carbon dioxide (CO2) with epoxides is a significant area of research for the production of biodegradable polymers. Aluminum complexes with amino-phenolate ligands have been shown to be active catalysts for the copolymerization of cyclohexene (B86901) oxide and CO2. rsc.org Given the structural similarities, it is conceivable that aluminum or other metal complexes of 3-Methylpyrazin-2-amine could be designed to catalyze this important transformation. The ligand would play a crucial role in modulating the activity and selectivity of the catalyst, influencing the properties of the resulting polycarbonate.
Oxidative Catalysis (e.g., Oxidation of Dyes and Glyphosate)
The catalytic oxidation of organic pollutants in wastewater is a critical environmental application. Metal complexes are often employed as catalysts in advanced oxidation processes (AOPs) to generate highly reactive species, such as hydroxyl radicals, for the degradation of persistent organic pollutants. mdpi.com
Vanadium complexes with pyrazine-2-carboxylic acid, in the presence of hydrogen peroxide, have been shown to catalyze the oxidation of cyclohexene. epa.gov This system generates hydroxyl radicals, which are powerful oxidizing agents. epa.gov This suggests that vanadium or other transition metal complexes of 3-Methylpyrazin-2-amine could be effective catalysts for the oxidative degradation of organic dyes. Catalytic oxidation processes are recognized as environmentally friendly methods for dye removal. mdpi.com The efficiency of such catalytic systems is often dependent on operational parameters like pH, temperature, and oxidant concentration. mdpi.com
While direct evidence for the use of 3-Methylpyrazin-2-amine complexes in glyphosate (B1671968) oxidation is not available in the provided search results, the principle of catalytic oxidation can be extended to other challenging substrates. The development of robust catalysts that can effectively degrade herbicides like glyphosate is of significant interest. The catalytic activity would likely depend on the ability of the metal complex to activate an oxidant (like H2O2 or O2) to generate reactive oxygen species that can break down the glyphosate molecule.
Table 2: Potential Catalytic Applications of Metal Complexes of 3-Methylpyrazin-2-amine
| Catalytic Application | Reaction Type | Potential Metal Ions | Rationale based on Related Compounds |
|---|---|---|---|
| Organic Transformations | Alcohol Oxidation | Fe(III), Ru(III) | Iron(III) complexes of 3-amino-2-pyrazinecarboxylate are active for cyclohexanol oxidation. mdpi.com |
| CO2 Copolymerization | Copolymerization of Epoxides and CO2 | Al(III) | Aluminum amino-phenolate complexes catalyze the copolymerization of cyclohexene oxide and CO2. rsc.org |
| Oxidative Catalysis | Degradation of Organic Dyes | V(V), Fe(III) | Vanadium complexes of pyrazine-2-carboxylic acid catalyze oxidation reactions. epa.gov Catalytic oxidation is a known method for dye degradation. mdpi.com |
Role As a Building Block and Intermediate in Advanced Chemical Synthesis
Precursor for Pteridine-Based Compounds
The pyrazine (B50134) ring in 3-methylpyrazin-2-amine is a key structural component for the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrazine and pyrimidine (B1678525) rings. Pteridine (B1203161) derivatives are of great interest due to their diverse biological activities. The synthesis of pteridines often involves the condensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound. In this context, aminopyrazines are valuable precursors.
Research has demonstrated that derivatives of 3-aminopyrazine can be effectively utilized to construct the pteridine core. For instance, 3-aminopyrazine-2-carbonitrile (B1269731) and 3-aminopyrazine-2-carboxamide, which are structurally analogous to 3-methylpyrazin-2-amine, have been successfully converted into various pteridine derivatives. rsc.orgderpharmachemica.com These syntheses typically involve the reaction of the aminopyrazine with reagents that provide the necessary atoms to form the fused pyrimidine ring. One common method is the reaction with guanidine, which introduces the remaining nitrogen atoms required for the pyrimidine ring. nih.gov The methyl group on the pyrazine ring of 3-methylpyrazin-2-amine can influence the reactivity and properties of the resulting pteridine compounds.
A general synthetic approach is outlined below:
| Reactant A | Reactant B | Resulting Compound Type | Reference |
| 3-Aminopyrazine-2-carbonitrile | Formamidine acetate | 4-Aminopteridine | rsc.org |
| 3-Aminopyrazine-2-carboxamide | Orthoesters | 2-Alkoxymethylpteridine derivatives | derpharmachemica.com |
| 3-Aminopyrazine derivative | Guanidine | Pteridine | nih.gov |
Synthesis of Functionalized Pyrazine Derivatives for Material Science Applications
Functionalized pyrazine derivatives are gaining increasing attention in the field of material science due to their unique electronic and optical properties. These compounds are being explored for applications in organic light-emitting diodes (OLEDs), solar cells, and conductive polymers. The pyrazine ring, being an electron-deficient system, can be incorporated into conjugated polymers to tune their electronic characteristics.
While specific examples detailing the use of 3-methylpyrazin-2-amine hydrochloride in the synthesis of materials are not extensively documented, the synthesis of polymers from structurally similar compounds provides a strong indication of its potential. For example, heterocyclic polymers have been synthesized through the chemical oxidative polymerization of 3-amino-7-dimethylamino-2-methylphenazine hydrochloride. researchgate.net This process involves the formation of C-N linkages between the amino groups and the aromatic rings, leading to the growth of polymer chains. researchgate.net The resulting polymers have been shown to be electroactive and thermally stable. researchgate.net
Given its reactive amine group, this compound could similarly be used as a monomer in polymerization reactions, such as condensation polymerization, to create novel functional polymers. nih.gov The methyl and amine groups on the pyrazine ring can be further modified to introduce other functional moieties, allowing for the fine-tuning of the material's properties for specific applications.
Incorporation into Complex Heterocyclic Frameworks
Beyond pteridines, this compound is a valuable starting material for the synthesis of a variety of other complex heterocyclic frameworks. The presence of both a nucleophilic amino group and the pyrazine ring allows for a range of cyclization and condensation reactions to build fused ring systems.
For example, aminopyrazines can react with various reagents to form fused triazoles, a class of heterocycles with important applications in medicinal chemistry. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through the cyclization of heterocyclic diamines with a nitrite (B80452) source. mdpi.com Furthermore, the "tert-amino effect" is a synthetic strategy that can be employed for the intramolecular cyclization of tertiary amines to create fused heterocyclic systems. beilstein-journals.orgresearchgate.net
The general reactivity of aminopyrazines allows for their incorporation into diverse heterocyclic systems as summarized in the table below:
| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Reference |
| Aminopyrazine Derivatives | Cyclization with nitrites | Fused triazoles | mdpi.com |
| ortho-Substituted N,N-dialkylanilines | Intramolecular cyclization | Fused heterocyles | beilstein-journals.orgresearchgate.net |
| 3-Aminoquinazolinone derivatives | Nucleophilic interaction | Triazino-, triazepino-, and triazocinoquinazolinones | nih.gov |
Development of Novel Organometallic Precursors
The nitrogen atoms in the pyrazine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making them excellent potential ligands for coordination with metal ions. This coordination ability opens up the possibility of developing novel organometallic precursors and complexes with interesting catalytic, electronic, or magnetic properties.
While specific research on organometallic complexes of 3-methylpyrazin-2-amine is limited, studies on related aminopyridine and aminopyrazine compounds demonstrate their capacity to act as ligands. For example, complexes of 2-amino-3-methylpyridine (B33374) with silver(I) and copper(II) have been synthesized and structurally characterized. mdpi.com In these complexes, the ligand coordinates to the metal center through the pyridine (B92270) and/or the amino nitrogen atoms. mdpi.com Similarly, pyrazine derivatives have been used to synthesize coordination compounds with various transition metals like Mn(II), Fe(III), Co(II), and Ni(II). nih.gov
The coordination behavior of such ligands can be monodentate, bridging between two metal centers, or even forming more complex polymeric structures. mdpi.com The resulting organometallic compounds can have applications in catalysis, materials science, and medicinal chemistry.
Applications in Advanced Chemical Processes (e.g., Corrosion Inhibition Studies of Related Compounds)
Pyrazine derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. icrc.ac.ir This adsorption occurs through the interaction of the lone pair electrons of the nitrogen and other heteroatoms, as well as the π-electrons of the pyrazine ring, with the vacant d-orbitals of the metal atoms. nih.gov
The effectiveness of pyrazine-based corrosion inhibitors is influenced by their molecular structure, including the presence of substituent groups. Studies on compounds like 2-aminopyrazine (B29847) have shown that the amino group enhances the inhibition efficiency. iaea.org The mechanism of inhibition is often of a mixed-type, meaning that both the anodic metal dissolution and the cathodic hydrogen evolution reactions are suppressed. globethesis.com
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the relationship between the molecular structure of pyrazine derivatives and their corrosion inhibition performance. iaea.orgresearchgate.net These studies help in elucidating the adsorption mechanism and predicting the efficiency of new inhibitor molecules. Given the structural similarities, it is highly probable that this compound and its derivatives would also exhibit significant corrosion inhibition properties.
| Compound Class | Application | Mechanism of Action | References |
| Pyrazine derivatives | Corrosion inhibition | Adsorption on metal surface, forming a protective layer | researchgate.neticrc.ac.ir |
| Aminopyrazines | Enhanced corrosion inhibition | Increased electron density for stronger adsorption | iaea.org |
| Pyrazolone-sulfonamide hybrids | Corrosion inhibition | Formation of a thin protective layer on the metal surface | nih.gov |
Future Research Directions and Emerging Areas
Exploration of Novel and Sustainable Synthetic Routes
Traditional synthetic methods for pyrazine (B50134) derivatives often involve multi-step processes that may utilize harsh reagents or generate significant waste. nih.gov The future of synthesizing 3-Methylpyrazin-2-amine hydrochloride and its analogs lies in the adoption of green and sustainable chemistry principles.
One promising avenue is the use of biocatalysis . Enzymes, such as those from the Thermomyces lanuginosus lipase (B570770) family (Lipozyme® TL IM), have been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.govrsc.org This enzymatic approach offers high selectivity and operates under mild conditions, often in greener solvents like tert-amyl alcohol, leading to high yields and reduced environmental impact. nih.govrsc.org Future work could focus on identifying or engineering specific enzymes for the efficient, one-pot synthesis of 3-Methylpyrazin-2-amine from readily available precursors.
Another key area is the development of continuous-flow systems . Flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.com A continuous-flow system has been developed for the enzymatic synthesis of pyrazinamide derivatives, significantly reducing reaction times from hours to minutes. nih.govrsc.org Applying this technology to the synthesis of this compound could lead to more efficient and sustainable industrial production. Research in this area would involve optimizing reaction parameters such as flow rate, temperature, and catalyst immobilization within the microreactor. nih.gov
Furthermore, exploring acceptorless dehydrogenative coupling (ADC) routes catalyzed by earth-abundant metals like manganese presents an atom-economical and environmentally benign strategy. nih.gov This method has been used to synthesize 2,5-dialkyl-substituted pyrazines from 2-aminoalcohols, generating only water and hydrogen gas as byproducts. nih.gov Adapting such catalytic systems for the synthesis of aminopyrazines from simple, sustainable feedstocks is a key goal for future research.
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| Biocatalysis | High selectivity, mild conditions, use of renewable catalysts, reduced waste. | Screening and engineering of enzymes for direct amination of pyrazine precursors. |
| Flow Chemistry | Improved safety, precise control, scalability, reduced reaction times. rsc.orgmdpi.com | Development of integrated flow reactors for multi-step synthesis and purification. |
| Dehydrogenative Coupling | Atom economy, use of earth-abundant metal catalysts, sustainable byproducts (H₂O, H₂). nih.gov | Design of manganese or iron pincer complexes for catalytic C-N bond formation. |
Design and Synthesis of Functional Materials Based on 3-Methylpyrazin-2-amine Scaffolds
The pyrazine scaffold is a versatile building block for a wide range of functional materials due to its unique electronic properties and ability to engage in noncovalent interactions. rsc.orgacs.orgresearchgate.net The 3-Methylpyrazin-2-amine structure, with its combination of a π-deficient aromatic ring and functional amine and methyl groups, offers significant potential for creating novel materials.
In the realm of organic electronics , pyrazine-containing polymers have shown promise as semiconductors. rsc.org The nitrogen atoms in the pyrazine ring can induce a "conformational locking" effect through noncovalent interactions with adjacent sulfur atoms in a polymer backbone, leading to enhanced planarity and improved charge transport. rsc.orgacs.org This has been leveraged to create high-performance organic field-effect transistors (OFETs) and donor polymers for organic solar cells (OSCs). rsc.orgacs.org Future research could explore the incorporation of 3-Methylpyrazin-2-amine as a monomer unit in conjugated polymers. The amine group could be used for further functionalization or to tune the electronic properties and solid-state packing of the resulting materials. bohrium.com For instance, pyrazine-based polymers have been successfully used as hole transport materials in dopant-free perovskite solar cells. bohrium.com
Metal-Organic Frameworks (MOFs) represent another significant area of opportunity. nih.govresearchgate.netrsc.org Pyrazine and its derivatives are excellent ligands for constructing MOFs due to their ability to bridge metal centers. nih.govresearchgate.net The resulting porous materials have applications in gas storage, separation, and catalysis. nih.govrsc.org The 3-Methylpyrazin-2-amine ligand could be used to construct novel MOFs where the uncoordinated amine group projects into the pores, creating specific binding sites for guest molecules like CO₂ or for anchoring catalytic species. Research could focus on synthesizing MOFs with tailored pore sizes and functionalities based on this scaffold. researchgate.netrsc.org
Furthermore, the development of luminescent materials is a viable direction. Pyrazine-based structures can form the core of fluorescent materials, and their emission properties can be tuned through chemical modification. acs.org Water-soluble conjugated polymers incorporating pyrazine rings have been synthesized, and their fluorescence is enhanced by intermolecular hydrogen bonds facilitated by the pyrazine nitrogens. acs.org The amine group on the 3-Methylpyrazin-2-amine scaffold provides a handle for creating extended conjugated systems or for coordination with emissive metal centers, leading to new sensors or components for light-emitting devices.
| Material Class | Potential Application | Research Direction |
| Conjugated Polymers | Organic electronics (OFETs, OSCs). rsc.orgacs.org | Synthesis of polymers incorporating the 3-Methylpyrazin-2-amine unit to tune planarity and charge mobility. |
| Metal-Organic Frameworks (MOFs) | Gas separation, catalysis, sensing. nih.govrsc.org | Use of the amine functionality to create active sites within the pores of pyrazine-based MOFs. |
| Luminescent Materials | Chemical sensors, organic light-emitting diodes (OLEDs). | Design of fluorophores where the pyrazine ring and amine group modulate emission properties. acs.org |
Advanced Mechanistic Studies of its Reactivity and Transformations
A thorough understanding of the reactivity and transformation pathways of 3-Methylpyrazin-2-amine is crucial for optimizing its synthesis and expanding its utility. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.
Computational studies using Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure and chemical reactivity. nih.gov Such studies have been used to evaluate the reactivity of pyrazinamide analogs by calculating global and local reactivity descriptors and Fukui functions. nih.gov Applying these computational tools to 3-Methylpyrazin-2-amine would help predict its behavior in various reactions, such as its susceptibility to nucleophilic or electrophilic attack at different positions on the pyrazine ring. This knowledge is essential for designing selective functionalization reactions.
Experimental kinetic studies are needed to complement theoretical calculations. By systematically varying reaction conditions (temperature, solvent, catalyst) and monitoring reaction rates, the rate-limiting steps and transition states of key transformations can be identified. nih.gov For instance, detailed mechanistic studies on the reaction of related azines, like 1,2,3-triazines with amidines, have revealed stepwise pathways over concerted Diels-Alder mechanisms. nih.gov Similar investigations into the reactions of 3-Methylpyrazin-2-amine, such as its condensation or cross-coupling reactions, would provide a fundamental understanding of its chemical behavior.
Furthermore, investigating the tautomeric equilibria and the role of the amine group in directing reactivity is a key area. The amino group can influence the aromaticity and nucleophilicity of the pyrazine ring. Studies on related N-substituted 3-aminopyrazine-2-carboxamides have shown the presence of stable intramolecular hydrogen bonds between the amino group and the carboxamide oxygen, which influences the molecule's conformation. nih.gov Understanding how the methyl and amine substituents in this compound influence its electronic distribution and intermolecular interactions will be critical for predicting its role in more complex chemical transformations.
| Research Area | Methodology | Key Questions to Address |
| Electronic Structure | Density Functional Theory (DFT). nih.gov | What are the HOMO-LUMO energies? Which sites are most susceptible to electrophilic/nucleophilic attack? |
| Reaction Kinetics | Stopped-flow spectroscopy, isotopic labeling. nih.gov | What is the rate-determining step in key reactions? Does the reaction proceed via a concerted or stepwise mechanism? |
| Tautomerism & H-Bonding | NMR spectroscopy, X-ray crystallography. nih.gov | What is the predominant tautomeric form in solution? How do intramolecular interactions influence conformation and reactivity? |
Development of New Catalytic Systems Utilizing its Coordination Chemistry
The presence of multiple nitrogen atoms makes 3-Methylpyrazin-2-amine an excellent candidate for use as a ligand in coordination chemistry, paving the way for new catalytic systems. nih.gov The two nitrogen atoms of the pyrazine ring and the exocyclic amine group offer multiple potential binding sites for metal ions.
The development of homogeneous catalysts is a primary research direction. Pyrazine-based pincer ligands have been synthesized and used to create iron complexes that are active catalysts for the hydrogenation of CO₂. acs.org Similarly, 3-Methylpyrazin-2-amine could serve as a bidentate or tridentate ligand for various transition metals (e.g., iron, ruthenium, palladium, copper), forming stable complexes. researchgate.netnsf.gov Research would involve synthesizing and characterizing these metal complexes and then screening their catalytic activity in important organic transformations such as cross-coupling reactions, hydrogenations, and oxidations. acs.orgrsc.org The electronic and steric properties of the catalyst could be fine-tuned by modifying the substituents on the pyrazine ring.
The creation of heterogeneous catalysts is another emerging area. The 3-Methylpyrazin-2-amine ligand can be anchored to solid supports, such as silica (B1680970) or polymers, to create immobilized catalysts. tennessee.edu This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. tennessee.edu Alternatively, as discussed in section 8.2, the compound can be integrated into the structure of MOFs, where the metal nodes themselves act as catalytic centers, or the amine-functionalized pores can be used to stabilize catalytically active metal nanoparticles.
A deeper exploration of the redox-active nature of the pyrazine ligand itself could lead to catalysts that participate directly in reactions through electron transfer. Iron complexes supported by bis(imino)pyrazine ligands have demonstrated ligand-based redox chemistry, where the pyrazine core is reversibly reduced. acs.org This ligand-based reactivity can be exploited in catalytic cycles. Investigating the redox properties of 3-Methylpyrazin-2-amine when coordinated to a metal center could unlock novel catalytic pathways where the ligand is not merely a spectator but an active participant in the transformation. acs.orgresearchgate.net
| Catalyst Type | Design Strategy | Potential Catalytic Application |
| Homogeneous Catalysts | Coordination to transition metals (Fe, Ru, Pd, Cu). acs.orgresearchgate.net | C-C and C-N cross-coupling, hydrogenation, hydrosilylation. acs.orgrsc.org |
| Heterogeneous Catalysts | Immobilization on solid supports or integration into MOFs. tennessee.edu | Continuous flow catalysis, recyclable catalysts for fine chemical synthesis. |
| Redox-Active Systems | Use of ligands that can accept/donate electrons. acs.org | Catalysis involving electron transfer steps, such as polymerization or small molecule activation. acs.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
